molecular formula C14H14N4O5 B4733381 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

Cat. No. B4733381
M. Wt: 318.28 g/mol
InChI Key: NYMNXWCYMPNBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid, also known as NPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPB is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and protection of neurons from oxidative stress-induced damage. It has also been found to have antioxidant properties and to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which can be useful in studying the role of inflammation in various diseases. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in studying the mechanisms of cancer cell death. However, one limitation of using 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid, including its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanisms of action of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid and its potential applications in scientific research. Additionally, studies are needed to determine the optimal dosage and administration of 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid for various applications.

Scientific Research Applications

4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory properties, with results showing that 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid inhibits the production of pro-inflammatory cytokines. 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has also been found to have anti-tumor properties, with studies showing that it induces apoptosis in cancer cells. Additionally, 4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid has been studied for its potential as a therapeutic agent for neurodegenerative diseases, with results showing that it protects neurons from oxidative stress-induced damage.

properties

IUPAC Name

4-[4-(4-nitropyrazol-1-yl)butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c19-13(16-11-5-3-10(4-6-11)14(20)21)2-1-7-17-9-12(8-15-17)18(22)23/h3-6,8-9H,1-2,7H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMNXWCYMPNBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.